molecular formula C19H13FN6O3S B2689450 N-(2-fluorophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 891121-87-2

N-(2-fluorophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2689450
CAS No.: 891121-87-2
M. Wt: 424.41
InChI Key: HZWRYXAFHTXBDB-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a synthetic small molecule featuring the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological potential . This compound is meticulously designed for investigational purposes in drug discovery and biochemical research. Its molecular architecture incorporates a triazole ring fused to a pyridazine, substituted with a 3-nitrophenyl group at the 6-position and a thioacetamide linker connected to a 2-fluorophenyl group at the 3-position. The strategic inclusion of electron-withdrawing substituents, such as the nitro and fluoro groups, is a key feature informed by structure-activity relationship (SAR) studies on analogous triazolopyridazine compounds, which suggest that such groups can significantly enhance potency in phenotypic assays . The 1,2,4-triazole core and its fused derivatives, like the triazolopyridazine in this compound, have been extensively reported in scientific literature to possess a broad spectrum of biological activities. These include, but are not limited to, anticancer, antimicrobial, antifungal, anticonvulsant, and antiparasitic effects . While the specific mechanism of action for this compound is area for further investigation, related triazolopyridazine analogs have been identified as potent inhibitors in phenotypic screens. For instance, closely related structures have demonstrated high efficacy against the parasite Cryptosporidium, a major cause of life-threatening diarrhea, with some analogs showing superior oral efficacy in animal models . The compound's mechanism may involve interaction with enzymatic targets or cellular pathways, a common trait for this chemotype which often acts as an enzyme inhibitor or receptor modulator . This product is intended for non-human research applications only. It is strictly for use in laboratory settings for in-vitro studies, which are conducted outside of living organisms. This compound is not manufactured or approved for use as a medicine or drug for the prevention, treatment, or cure of any medical condition in humans or animals. Any form of bodily introduction is strictly prohibited by law. Researchers are encouraged to handle this material with appropriate care and in compliance with all applicable institutional and governmental safety regulations.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN6O3S/c20-14-6-1-2-7-16(14)21-18(27)11-30-19-23-22-17-9-8-15(24-25(17)19)12-4-3-5-13(10-12)26(28)29/h1-10H,11H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWRYXAFHTXBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex heterocyclic compound that incorporates nitrogen, sulfur, and fluorine atoms in its structure. This compound is part of a broader category of triazole derivatives known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₉H₁₄F₃N₅O₃S
  • CAS Number : 891121-87-2

This compound features a triazolo-pyridazine core that is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to this compound have demonstrated effectiveness against various bacterial strains. One study reported that triazole derivatives showed high activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound's structural features suggest potential antifungal activity as well. Similar triazole compounds have exhibited potent antifungal effects against strains such as Candida albicans and Aspergillus flavus, with MIC values significantly lower than standard antifungal agents .

Anticancer Potential

Triazole derivatives have also been explored for their anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or receptors associated with cancer cell proliferation. For example:

  • Mechanism of Action : The triazolo-pyridazine core may inhibit key signaling pathways involved in cancer progression. Studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, the compound may possess anti-inflammatory properties. Triazole derivatives are known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption and Distribution : Preliminary studies suggest that the compound has favorable absorption characteristics due to its lipophilic nature.
  • Metabolism : The metabolic pathways may involve oxidation and conjugation reactions typical for compounds with similar structures.
  • Toxicity Profiles : Toxicological assessments are essential to determine safety margins. Initial findings indicate low toxicity levels in vitro; however, comprehensive studies are necessary to confirm these results in vivo .

Case Studies

Several case studies have highlighted the biological efficacy of triazole derivatives:

  • Case Study on Antibacterial Activity : A study evaluated a series of triazole derivatives against multi-drug resistant bacterial strains. The results indicated that certain modifications to the triazole scaffold significantly enhanced antibacterial potency .
  • Case Study on Anticancer Properties : Another investigation focused on a related triazole compound that exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells. This selectivity was attributed to the compound's ability to induce oxidative stress specifically in cancer cells .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles, similar to the compound , exhibit potent antimicrobial properties. These compounds have been evaluated against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. For instance, triazole derivatives have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Antiviral Properties

The compound's structural characteristics suggest potential antiviral applications. Studies on related triazole compounds have highlighted their capacity to inhibit viral replication mechanisms. Specifically, compounds containing the triazole moiety are being investigated for their efficacy against viruses such as HIV and influenza .

Anticancer Activity

Triazole derivatives have also been explored for their anticancer properties. Compounds that share structural similarities with N-(2-fluorophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide have demonstrated the ability to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo . The specific mechanisms often involve the modulation of key signaling pathways associated with cancer progression.

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as microwave-assisted synthesis and solvent-free conditions are gaining popularity due to their efficiency and reduced environmental impact .

Polymer Chemistry

The incorporation of triazole units into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research has shown that polymers containing triazole derivatives exhibit improved resistance to degradation and better performance in harsh environments .

Corrosion Inhibition

Triazole compounds have been identified as effective corrosion inhibitors for metals due to their ability to form protective layers on metal surfaces. This application is particularly relevant in industrial settings where metal components are exposed to corrosive agents .

Case Study 1: Antimicrobial Efficacy

A study conducted by Aggarwal et al. evaluated various triazole derivatives against E. coli and S. aureus. The results indicated that certain compounds exhibited MIC values significantly lower than traditional antibiotics, suggesting a promising alternative for treating resistant bacterial infections .

Case Study 2: Antiviral Research

In a recent investigation into antiviral agents based on triazole structures, several analogs were tested against influenza virus strains. The findings revealed that modifications in the side chains significantly influenced antiviral activity, paving the way for further development of effective antiviral therapies .

Comparison with Similar Compounds

N-{3-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiazine-2-yl)acetamide ()

  • Core Structure : Shares the [1,2,4]triazolo[4,3-b]pyridazine backbone.
  • Substituents :
    • 6-position: 3-pyridinylphenyl group (vs. 3-nitrophenyl in the target compound).
    • 3-position: Thioacetamide linked to thiazine (vs. 2-fluorophenyl in the target).
  • Molecular Weight : 412.48 g/mol (vs. ~428 g/mol for the target compound, estimated based on formula).
  • Implications : Replacement of the nitro group with pyridinyl may enhance solubility but reduce electrophilicity. The thiazine substituent could alter metabolic stability compared to the fluorophenyl group .

Ethyl N-Benzoyl-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate ()

  • Core Structure : Same triazolopyridazine system.
  • Substituents :
    • 6-position: Chlorine (vs. 3-nitrophenyl).
    • 3-position: Glycinate ester (vs. thioacetamide).
  • The glycinate ester group may serve as a prodrug moiety, unlike the thioacetamide’s direct reactivity .

Analogs with Thioacetamide or Sulfur-Containing Moieties

2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide ()

  • Core Structure : Pyrimidine (vs. triazolopyridazine).
  • Substituents :
    • Sulfanyl group linked to hydroxypyrimidine (vs. triazolopyridazine).
    • Acetamide bonded to methylisoxazole (vs. 2-fluorophenyl).
  • Implications : The hydroxypyrimidine group may increase hydrogen-bonding capacity, while methylisoxazole could confer metabolic resistance compared to the fluorophenyl group .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide ()

  • Core Structure : Benzothiazole (vs. triazolopyridazine).
  • Substituents :
    • Trifluoromethylbenzothiazole (electron-withdrawing) at the 6-position.
    • Methoxyphenyl-acetamide (vs. 2-fluorophenyl-thioacetamide).
  • Implications: The methoxy group is electron-donating, contrasting with the nitro group’s electron-withdrawing nature.

Fluorophenyl-Containing Analogs

N-(2,6-Difluorophenyl)-5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide (Flumetsulam, )

  • Core Structure : Triazolopyrimidine (vs. triazolopyridazine).
  • Substituents: Difluorophenyl and sulfonamide (vs. monofluorophenyl and thioacetamide).
  • Implications : Flumetsulam is a herbicide, indicating that fluorinated triazole derivatives may have agrochemical utility. The sulfonamide group enhances acidity compared to thioacetamide .

2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide ()

  • Core Structure : Imidazo-thiazole (vs. triazolopyridazine).
  • Substituents :
    • Dual fluorophenyl groups (vs. nitro and fluorophenyl).
  • Implications : Fluorine’s meta-directing effects may influence regioselectivity in further substitutions. The imidazo-thiazole core is associated with kinase inhibition, suggesting possible pharmacological overlap .

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